molecular formula C7H8NO3S- B14748922 4-Amino-3-methylbenzenesulfonate

4-Amino-3-methylbenzenesulfonate

Cat. No.: B14748922
M. Wt: 186.21 g/mol
InChI Key: WQTCZINVPXJNEL-UHFFFAOYSA-M
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Description

4-Amino-3-methylbenzenesulfonate is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonic acid, featuring an amino group at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-methylbenzenesulfonate can be synthesized through several methods. One common approach involves the sulfonation of 3-methylaniline (m-toluidine) with sulfuric acid, followed by neutralization with a base to form the sulfonate salt. The reaction conditions typically include:

    Sulfonation: Reacting 3-methylaniline with concentrated sulfuric acid at elevated temperatures.

    Neutralization: Adding a base such as sodium hydroxide to neutralize the sulfonic acid, forming the sulfonate salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro-3-methylbenzenesulfonate.

    Reduction: 3-methylbenzenesulfonamide.

    Substitution: Various substituted benzenesulfonates depending on the reagents used.

Scientific Research Applications

4-Amino-3-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-methylbenzenesulfonate largely depends on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting bacterial growth by interfering with metabolic pathways. The sulfonate group can mimic natural substrates, leading to competitive inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methylbenzenesulfonate is unique due to the presence of both an amino group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential antibacterial properties make it a valuable compound in various research fields.

Properties

IUPAC Name

4-amino-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTCZINVPXJNEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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